molecular formula C22H28N2O4S B5190399 Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate

Cat. No.: B5190399
M. Wt: 416.5 g/mol
InChI Key: XEBJOMPFJLJSDY-UHFFFAOYSA-N
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Description

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiophene derivative with appropriate amines and carboxylic acids under controlled conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize the thiophene core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other electrophiles into the thiophene ring.

Scientific Research Applications

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring and its substituents can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(diethylcarbamoyl)-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate
  • Methyl 5-(diethylcarbamoyl)-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate
  • Methyl 5-(diethylcarbamoyl)-2-[(4-ethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

Uniqueness

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring. The presence of the phenylbutanoyl group imparts distinct chemical and biological properties, differentiating it from other similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-(2-phenylbutanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-6-16(15-12-10-9-11-13-15)19(25)23-20-17(22(27)28-5)14(4)18(29-20)21(26)24(7-2)8-3/h9-13,16H,6-8H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBJOMPFJLJSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)N(CC)CC)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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